molecular formula C16H8F8 B1581981 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane CAS No. 3345-29-7

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

Cat. No. B1581981
CAS RN: 3345-29-7
M. Wt: 352.22 g/mol
InChI Key: KCKIWSAAWFKXMA-UHFFFAOYSA-N
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Description

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a synthetic chemical compound that can be used in cross-coupling reactions . It is an isomer of the more common 1-fluorocyclopropane .


Synthesis Analysis

The synthesis of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane has been a subject of interest in the field of chemistry . The compound has been synthesized and its reactions have been studied . In addition, an investigation of the palladium-catalyzed Kumada cross-coupling reaction between PhMgBr and (pseudo-ortho) 4,12-diiodo-1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane revealed that in addition to the expected cross-coupled product, an unintended major product was generated .


Molecular Structure Analysis

The molecular structure of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane has been analyzed . The crystal and molecular structure of the compound has been studied and compared with the structure of [2.2]paracyclophane .


Chemical Reactions Analysis

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is used in cross-coupling reactions . An example of a reaction involving this compound is the palladium-catalyzed Kumada cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane include its molecular weight (352.22), empirical formula (C16H8F8), and melting point (240-250 °C) . It is a powder with an assay of 99% (GC) .

Scientific Research Applications

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane: A Comprehensive Analysis of Scientific Research Applications

Cross-Coupling Reactions: This synthetic chemical compound is utilized in cross-coupling reactions due to its unique structure. It has been shown to have a shorter reaction time compared to its isomers, making it a valuable asset in synthetic chemistry .

Synthesis and Reactions: The compound’s synthesis and reactions have been studied extensively. It serves as a critical component in the development of new synthetic methods and materials .

UV Stability: With unmatched UV stability, this compound is ideal for applications that require prolonged exposure to ultraviolet light without degradation .

Thermal Stability: It exhibits excellent thermal stability at high service temperatures (up to 350°C), making it suitable for high-temperature applications .

Oxidation Stability: The compound’s unmatched oxidation stability ensures its longevity and reliability in various chemical processes .

Conformal Coating: Due to its molecular structure, it provides a completely conformal coating that offers superior crevice penetration and is pinhole-free. This makes it an excellent choice for protective coatings in electronics and other sensitive equipment .

Anti-Saline Damage: Its resistance to saline damage makes it an ideal candidate for use in marine applications or environments where salt corrosion is a concern .

Laboratory Chemicals and Synthesis of Substances: As a laboratory chemical, it is used in the synthesis of various substances, contributing to research and development in multiple scientific fields .

Future Directions

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane has potential applications in high temperature environments and situations requiring long-term UV stability . It could be used in various industries including aerospace, military, electronic, medical, and industrial semiconductors .

properties

IUPAC Name

2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F8/c17-13(18)9-1-2-10(4-3-9)14(19,20)16(23,24)12-7-5-11(6-8-12)15(13,21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKIWSAAWFKXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C1C(C(C3=CC=C(C=C3)C(C2(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187095
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

CAS RN

3345-29-7
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.2â?´,â?·]hexadeca-1(12),4,6,10,13,15-hexaene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Reactant of Route 2
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Reactant of Route 3
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Reactant of Route 4
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Reactant of Route 5
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Reactant of Route 6
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

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